

# Mass fragmentation patterns of N-ethyl-2-AI vs MDAI

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## Compound of Interest

Compound Name: *N-ethyl-2,3-dihydro-1H-inden-2-amine*

CAS No.: 53545-50-9

Cat. No.: B3270821

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## Mass Fragmentation Patterns: N-ethyl-2-AI vs MDAI

### A Technical Comparison Guide for Analytical Differentiation[1]

#### Executive Summary

In the landscape of Novel Psychoactive Substances, aminoindanes represent a rigid structural class distinct from the flexible amphetamines. MDAI and N-ethyl-2-AI are two prominent members that, despite sharing an indane core, exhibit divergent fragmentation pathways under Electron Ionization (EI).[1]

- MDAI is characterized by the stability of its methylenedioxy ring, yielding a strong molecular ion and a base peak driven by amine elimination (160).

- N-ethyl-2-AI is defined by the lability of its N-ethyl substituent and the unsubstituted aromatic ring, producing a fragmentation series dominated by the indanyl cation (117) and tropylium ion (91).[1]

This guide details the mechanistic origins of these ions to ensure accurate identification in forensic casework.

## Chemical Identity & Structural Basis[2]

Before analyzing the spectra, the structural differences that dictate fragmentation must be defined.

Feature	MDAI	N-ethyl-2-AI
Full Name	5,6-Methylenedioxy-2-aminoindane	N-ethyl-2-aminoindane
Formula	C	C
	H	H
	NO	N
Exact Mass	177.0790 Da	161.1204 Da
Core Structure	Indane ring with 5,6-methylenedioxy bridge	Unsubstituted Indane ring
Amine Substitution	Primary amine (-NH ) at C2	Secondary amine (-NH-C H ) at C2
Key Differentiator	Oxygenated aromatic ring (rigid)	N-alkylated side chain (labile)

## Experimental Protocol: GC-MS Methodology

To replicate the fragmentation patterns described below, the following self-validating GC-MS protocol is recommended. This workflow ensures sufficient thermal stability for the aminoindanes while maximizing ionization efficiency.

## Sample Preparation

- Extraction: Liquid-liquid extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate.
- Derivatization (Optional but Recommended): While both compounds are detectable as free bases, derivatization with PFPA (Pentafluoropropionic anhydride) or MSTFA improves peak shape and provides secondary confirmation ions. Note: The data below refers to underivatized free bases.

## Instrument Parameters (Agilent 5975/7890 equivalent)

- Inlet: Splitless mode, 250°C.
- Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1]
- Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
- Oven Program: 80°C (1 min)  
20°C/min  
300°C (5 min).
- Ion Source: Electron Ionization (EI) at 70 eV.[2]
- Source Temp: 230°C.
- Quadrupole Temp: 150°C.
- Scan Range:  
40–400.

## Fragmentation Analysis: MDAI

Mechanism: The methylenedioxy ring confers significant stability to the aromatic system. The primary fragmentation channel involves the loss of the amino group, a process facilitated by the benzylic nature of the C2 position.

## Key Diagnostic Ions

- 177 (Molecular Ion, M): Typically strong.[3] The rigid bicyclic system resists complete fragmentation.
- 160 (Base Peak, [M-NH<sub>3</sub>]<sup>+</sup>): The loss of ammonia is the dominant pathway. The resulting carbocation is stabilized by resonance with the electron-rich methylenedioxybenzene ring.
- 135/136 (Methylenedioxy-indene): Further fragmentation involves the loss of the amine and hydrogen rearrangements, leaving the intact methylenedioxy-indene core.
- 103/104: Characteristic of the methylenedioxybenzene moiety (catechol-like fragments).

## Pathway Visualization



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Caption: Fragmentation pathway of MDAI showing the dominant loss of ammonia to form the resonance-stabilized m/z 160 ion.[1]

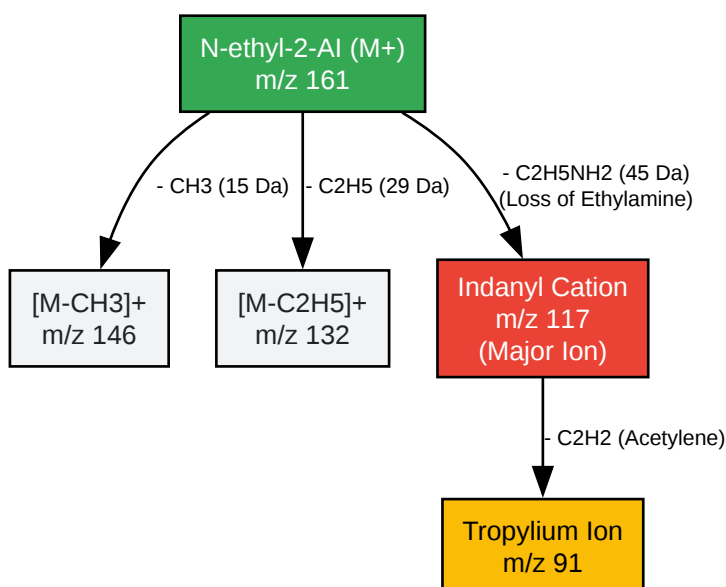
## Fragmentation Analysis: N-ethyl-2-AI

Mechanism: Unlike MDAI, N-ethyl-2-AI lacks the oxygenated ring but possesses a labile N-ethyl group.[1] The fragmentation is driven by N-dealkylation and the stability of the unsubstituted indanyl cation.

## Key Diagnostic Ions

- 161 (Molecular Ion, M  
): Clearly visible but often less intense relative to the base peak compared to MDAI.
- 117 (Base Peak/Major, [Indene/Indanyl])  
): This ion is formed by the loss of the entire N-ethylamino side chain (or loss of ethylamine neutral, 45 Da). It represents the unsubstituted indane core.
- 146 ([M-CH  
]  
): Loss of a methyl radical from the N-ethyl group (-cleavage relative to Nitrogen).[1]
- 132 ([M-C  
H  
]  
): Loss of the ethyl radical.
- 91 (Tropylium Ion): A classic aromatic fragment (C  
H  
)  
): formed from the breakdown of the indane core. This is highly characteristic of unsubstituted benzyl/indanyl species.

## Pathway Visualization



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Caption: Fragmentation of N-ethyl-2-AI.[1] Note the convergence on the unsubstituted indanyl (m/z 117) and tropylium (m/z 91) ions.

## Head-to-Head Comparison & Differentiation Strategy

The following table summarizes the critical spectral differences. When reviewing unknown spectra, use the "Core vs. Substituent" rule:

- MDAI: Core is heavy (135+), Substituent is light (NH).
- N-ethyl-2-AI: Core is light (117), Substituent is heavy (NH-Et).[1]

Parameter	MDAI	N-ethyl-2-AI
Molecular Ion (Mngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> )	177	161
Base Peak (100%)	160 (M - 17)	117 (Indene) or 132/146
Low Mass Region	135, 136, 103	91, 115, 117
Loss Pattern	Loss of NH (17)	Loss of Ethyl (29) or Ethylamine (45)
Spectral "Look"	Heavy mass dominance (160, 177)	Distributed fragmentation (161, 146, 117, <sup>[1]</sup> 91)

## Differentiation Workflow

- Check M+: Is it 177 or 161? (Immediate exclusion).
- Check for  
135 vs 117:
  - Presence of 135/136 confirms the Methylenedioxy bridge.
  - Presence of 117 (and absence of 135) confirms the Unsubstituted Indane core.
- Check for  
91: Strong presence indicates an unsubstituted aromatic ring (N-ethyl-2-AI), whereas MDAI shows weaker 91 abundance due to the oxygenated ring stability.<sup>[1]</sup>

## References

- Drug Enforcement Administration (DEA). (2013). Characterization of the “Methylenedioxy-2-aminoindans”. U.S. Department of Justice. [\[Link\]](#)
- Strayer, K. E., et al. (2021).<sup>[1]</sup> Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane.<sup>[1][4]</sup> Rapid Communications in Mass Spectrometry, 35(24). [\[Link\]](#)
- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. [\[Link\]](#)<sup>[1]</sup>

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- [4. Gas Chromatography-Mass Spectrometry \(GC-MS\) of Eight Aminoindanes - ProQuest \[proquest.com\]](#)
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